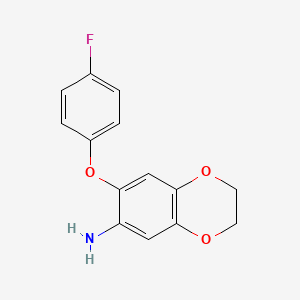
7-(4-Fluorophenoxy)-2,3-dihydro-1,4-benzodioxin-6-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Fluorescence Probes for Reactive Oxygen Species Detection
One application involves using derivatives of this compound as fluorescence probes. For instance, derivatives such as 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF) have been developed to selectively detect highly reactive oxygen species (hROS) like hydroxyl radicals and reactive intermediates of peroxidase. These probes can differentiate between various ROS and are useful in studying biological and chemical applications (Setsukinai et al., 2003).
Water-Solubilization of Thiol-Sensitive Fluorogenic Probes
Another application is in the water-solubilization of thiol-sensitive fluorogenic probes based on 7-hydroxycoumarin scaffolds, which have been synthesized to emit in the 485–631 nm range. These probes are useful in biological imaging, especially for detecting thiols under physiological conditions (Roubinet et al., 2014).
Antitumor Properties
Benzannelated seven-membered 5-fluorouracil derivatives, related to the core structure of this compound, have shown antitumor properties. They have been tested against human breast cancer cell lines, demonstrating potential in cell cycle arrest and inducing apoptosis in breast cancer (Espinosa et al., 2005).
Synthesis of Antitumor Drug Intermediates
The compound has been used in the synthesis of intermediates for antitumor drugs, particularly in the development of small molecular inhibitors. Its utility in this context highlights its importance in pharmaceutical research (Gan et al., 2021).
Fluorogenic Labeling for In Vivo Analysis
It has been utilized as a fluorogenic labeling reagent for in vivo analysis of neurotransmitters, demonstrating its application in neurological research. This includes the use of related compounds for microdialysis-capillary electrophoresis assays (Klinker et al., 2007).
Propriétés
IUPAC Name |
6-(4-fluorophenoxy)-2,3-dihydro-1,4-benzodioxin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c15-9-1-3-10(4-2-9)19-12-8-14-13(7-11(12)16)17-5-6-18-14/h1-4,7-8H,5-6,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCDJHZGWOIZHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)OC3=CC=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Fluorophenoxy)-2,3-dihydro-1,4-benzodioxin-6-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




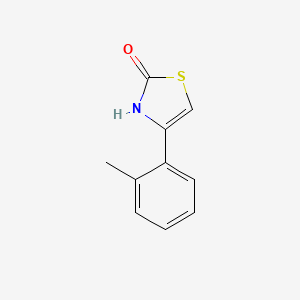
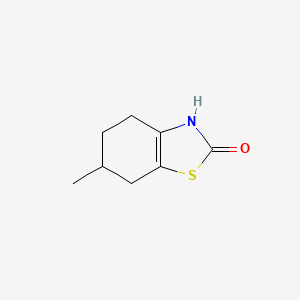
![2-[Cyclopropyl(methyl)amino]-5-fluorobenzaldehyde](/img/structure/B1517493.png)
![2-[(aminocarbamothioyl)amino]-N-methylacetamide](/img/structure/B1517494.png)
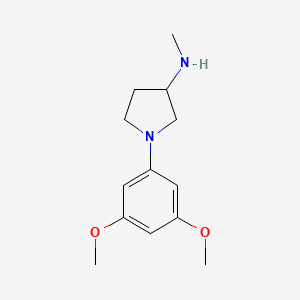
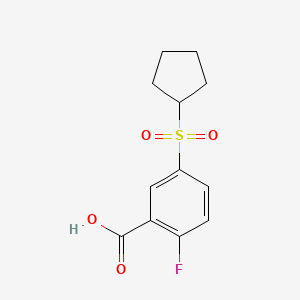
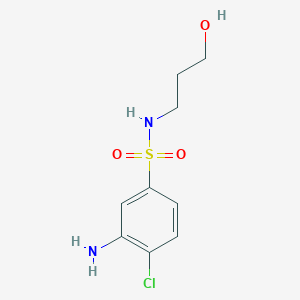
![N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide](/img/structure/B1517500.png)
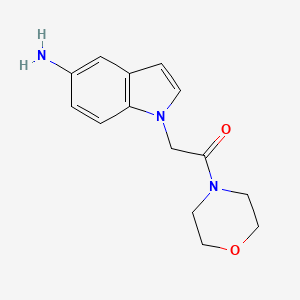
![4-[(3-Methylphenyl)methoxy]benzene-1-sulfonamide](/img/structure/B1517502.png)

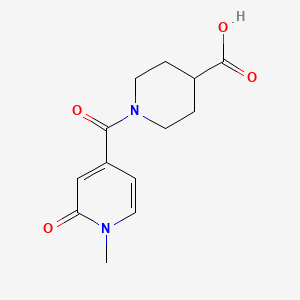
![[4-Bromo-2-(dimethylamino)phenyl]methanol](/img/structure/B1517509.png)